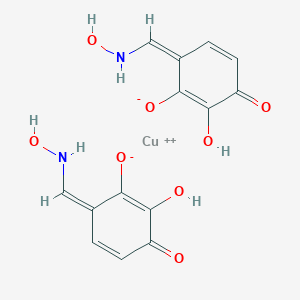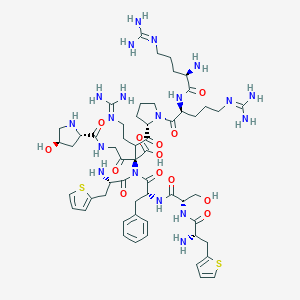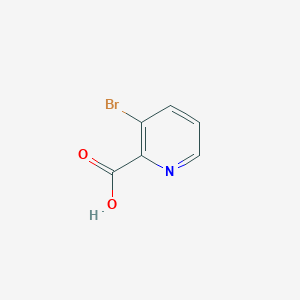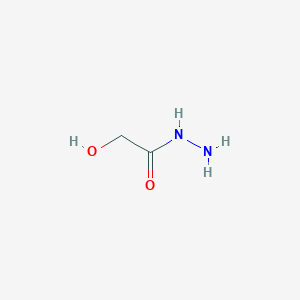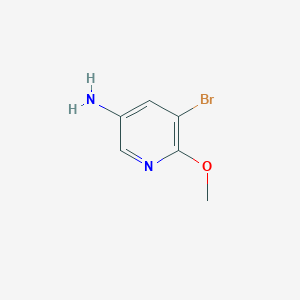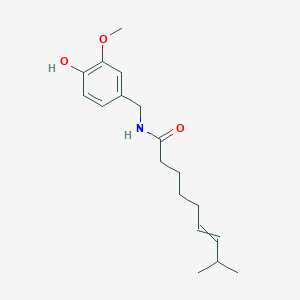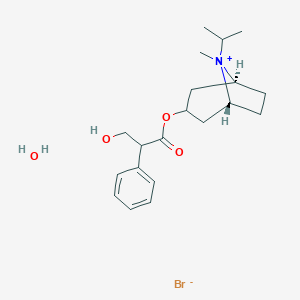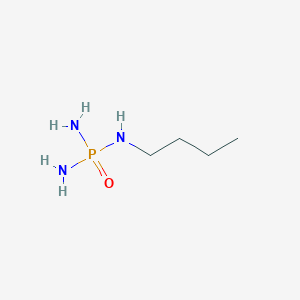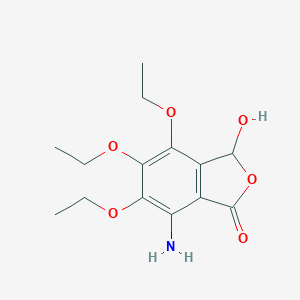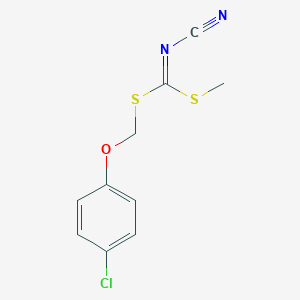
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate
Overview
Description
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate is an organic compound with the molecular formula C13H15BrO4S It is a derivative of malonic acid and contains a bromomethyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate typically involves the bromination of a thiophene derivative followed by a condensation reaction with diethyl malonate. One common method involves the use of N-Bromosuccinimide (NBS) and dibenzoyl peroxide in tetrachloromethane to brominate the thiophene ring . The brominated intermediate is then reacted with diethyl malonate in the presence of a base such as triethylamine in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Condensation Reactions: The malonate ester groups can participate in condensation reactions with aldehydes or ketones to form more complex molecules.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination of the thiophene ring.
Triethylamine: Used as a base in condensation reactions.
Ethanol: Common solvent for reactions involving diethyl malonate.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while condensation reactions with aldehydes can produce β-keto esters.
Scientific Research Applications
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various reactions to form new compounds. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(bromomethyl)terephthalate: Another bromomethyl derivative used in organic synthesis.
Diethyl 2-(chloromethyl)malonate: A similar compound with a chloromethyl group instead of a bromomethyl group.
Uniqueness
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it a valuable intermediate for the synthesis of heterocyclic compounds and other complex molecules.
Properties
IUPAC Name |
diethyl 2-[[3-(bromomethyl)thiophen-2-yl]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4S/c1-3-17-12(15)10(13(16)18-4-2)7-11-9(8-14)5-6-19-11/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBJZPBDGYLFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CS1)CBr)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377311 | |
| Record name | Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104085-30-5 | |
| Record name | Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


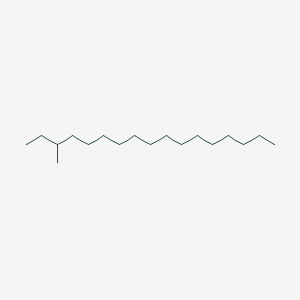
![(3S,8AR)-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)
